molecular formula C16H23ClO10 B1434463 2-Chloroethyl-2,3,4,6-tetra-O-acetyl-A-D-mannopyranoside CAS No. 849420-02-6

2-Chloroethyl-2,3,4,6-tetra-O-acetyl-A-D-mannopyranoside

Cat. No. B1434463
CAS RN: 849420-02-6
M. Wt: 410.8 g/mol
InChI Key: ZCFSGFSMIWNIIA-OWYFMNJBSA-N
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Description

2-Chloroethyl-2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside is a chemical compound commonly used as a substrate or recompound in biomedical research and pharmaceutical development . This compound plays a vital role in the synthesis and modification of drugs targeting diseases associated with aberrant protein glycosylation, such as cancer, autoimmune disorders, and neurodegenerative diseases .


Synthesis Analysis

The synthesis of 2-Chloroethyl-2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside involves specific reaction conditions with boron trifluoride diethyl etherate in dichloromethane at -78°C for 1 hour . Carbohydrate conjugation can also be achieved by the reaction of 2-aminoethyl glycosides with carboxylic acids through peptide coupling methodologies .


Molecular Structure Analysis

The molecular formula of 2-Chloroethyl-2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside is C16H23ClO10 . The IUPAC name is [(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate .


Chemical Reactions Analysis

2-Chloroethyl glycosides are useful intermediates in the preparation of the corresponding 2-azidoethyl and 2-aminoethyl glycosides . They are often used to generate multivalent displays of glycosides by grafting the azido derivative to alkyne-modified scaffolds by means of Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .


Physical And Chemical Properties Analysis

The molecular weight of 2-Chloroethyl-2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside is 410.8 . It appears as a white crystalline solid .

Scientific Research Applications

Biomedical Research and Pharmaceutical Development

2-Chloroethyl-2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside: is commonly used as a substrate or reagent in biomedical research and pharmaceutical development. This compound is crucial in synthesizing and modifying drugs targeting diseases associated with aberrant protein glycosylation, such as cancer .

Synthesis of Glycosides

This chemical serves as an intermediate in the preparation of 2-azidoethyl and 2-aminoethyl glycosides, which are valuable for generating multivalent displays of glycosides. These are grafted onto alkyne-modified scaffolds through Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a process often used in bioconjugation chemistry .

Equilibrium Studies

The compound has been involved in studies examining the equilibrium between different chemical interactions. For instance, it has been used to compare the favored interactions at certain temperatures, providing insights into reaction dynamics .

Mechanism of Action

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling this compound . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised . All sources of ignition should be removed, and personnel should be evacuated to safe areas . It is not classified as a dangerous substance according to GHS .

properties

IUPAC Name

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClO10/c1-8(18)23-7-12-13(24-9(2)19)14(25-10(3)20)15(26-11(4)21)16(27-12)22-6-5-17/h12-16H,5-7H2,1-4H3/t12-,13-,14+,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFSGFSMIWNIIA-OWYFMNJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCCl)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OCCCl)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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